molecular formula C27H20O7 B12214359 methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

Cat. No.: B12214359
M. Wt: 456.4 g/mol
InChI Key: WUMXJIAACKTSEQ-UHFFFAOYSA-N
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Description

Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a synthetic organic compound featuring a chromenone (2H-chromen-2-one) core fused with a benzofuran moiety. Key structural attributes include:

  • Chromenone backbone: A 2-oxo-2H-chromen scaffold substituted with a phenyl group at position 7 and a methoxy-functionalized benzofuran at position 4.
  • Acetate ester: A methyl ester-linked acetoxy group at position 6 of the chromenone ring.

Properties

Molecular Formula

C27H20O7

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate

InChI

InChI=1S/C27H20O7/c1-30-21-10-6-9-17-11-23(34-27(17)21)20-14-25(28)33-24-12-18(16-7-4-3-5-8-16)22(13-19(20)24)32-15-26(29)31-2/h3-14H,15H2,1-2H3

InChI Key

WUMXJIAACKTSEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC(=C(C=C34)OCC(=O)OC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of such complex compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to enhance yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogen acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogen acids in polar aprotic solvents.

Major Products: The major products formed from these reactions include various substituted benzofuran and chromen derivatives, which can exhibit different biological activities .

Scientific Research Applications

Physical Properties

The compound's solubility, melting point, and other physical properties are critical for its applications in various fields. While specific data on these properties may vary, they are essential for understanding how the compound can be utilized effectively.

Medicinal Chemistry

Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate has shown promise in medicinal chemistry due to its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of chromenones can inhibit various cancer cell lines, making them candidates for further development as therapeutic agents.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that chromenone derivatives exhibit cytotoxic effects against breast cancer cells, suggesting that this compound could be further explored for its anticancer potential .

Agricultural Applications

The compound may also play a role in agriculture as a bioactive agent. Its structural components suggest potential herbicidal or fungicidal properties, which could be beneficial in crop protection.

Research Findings

Recent studies have indicated that compounds with similar structures can act as effective plant growth regulators or protectants against fungal pathogens, warranting investigation into the agricultural applications of this compound .

Material Science

In material science, the unique properties of this compound may lend themselves to the development of novel materials with specific optical or electronic characteristics. The incorporation of chromenone derivatives into polymer matrices has been explored for their ability to enhance material properties.

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Agricultural ScienceBioactive agents for crop protectionEffective against fungal pathogens
Material ScienceDevelopment of novel materialsEnhanced optical/electronic properties

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The antimicrobial activity is linked to its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Biological Activity (If Reported)
Target: Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate Not provided Inferred ~434* 7-Methoxy-benzofuran, 7-phenyl chromenone Methyl acetate Not reported
(7-Methoxy-2-oxo-2H-chromen-4-yl)methyl (6-methoxy-1-benzofuran-3-yl)acetate C₂₂H₁₈O₇ 394.38 Dual methoxy groups on benzofuran and chromenone Methyl acetate Not reported
Allyl {[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate Not provided ~422† Allyl ester, methyl substituent on chromenone Allyl acetate Not reported
Ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate C₁₉H₁₈N₄O₆ 398.37 Cyanoacetyl hydrazone, methyl and methoxy groups on chromenone Ethyl acetate Anticancer (inferred from hydrazone moieties)
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate C₁₂H₉ClO₅ 268.65 Chloro and hydroxy groups on chromenone Methyl acetate Lab use only
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C₂₂H₂₂O₅ 366.40 4-tert-butylphenyl substituent on benzofuran Methyl acetate Not reported
Methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate C₂₂H₂₂O₇ 422.40 3,4-dimethoxyphenyl and methyl groups on benzofuran Methyl acetate Not reported

*Estimated based on analogs. †Calculated from RN 898415-90-2.

Key Differences and Implications

Substituent Effects on Bioactivity

  • Phenyl vs. Alkyl Groups: The target compound’s 7-phenyl group (vs.
  • Methoxy Positioning : The 7-methoxy group on the benzofuran (shared with ) could influence electron distribution, affecting binding to biological targets like enzymes or receptors .
  • Ester Flexibility : The methyl ester in the target (vs. allyl in ) reduces steric hindrance, possibly favoring hydrolysis to active carboxylic acid metabolites .

Crystallographic and Stability Considerations

  • Compounds like exhibit intermolecular hydrogen bonding (O–H⋯O), stabilizing crystal packing. The target’s phenyl group may introduce π-π stacking, altering solubility and crystallinity .

Biological Activity

Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate, also known by its CAS number 922563-00-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of flavonoids and related compounds, which are known for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C28H22O7C_{28}H_{22}O_{7} with a molecular weight of 470.5 g/mol. The compound features a complex structure that includes a benzofuran moiety, which is often associated with diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that flavonoid derivatives, including those similar to this compound, exhibit significant anticancer properties. A study highlighted that certain structural features contribute to the induction of apoptosis in cancer cells, particularly through the upregulation of p21 expression, leading to cell cycle arrest in the G2/M phase .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. For instance, it demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded as low as 0.625 mg/mL . The presence of methoxy and phenolic groups in its structure likely enhances its interaction with microbial targets.

3. Antiviral Activity

Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-y]oxy}acetate also exhibits antiviral properties. It has been reported to have effective inhibitory concentrations against viruses such as Chikungunya Virus (IC50 = 0.44 µM) and Human Cytomegalovirus (EC50 = 0.126 nM) .

Detailed Research Findings

A comprehensive analysis of the biological activities of methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-pheny1 -2H-chromen -6-y]oxy}acetate reveals several critical findings:

Biological Activity Target Organism/Cell Line Activity Measure Reference
AnticancerA549 (lung cancer)Induces apoptosis
AntibacterialStaphylococcus aureusMIC = 1.25 mg/mL
AntiviralChikungunya VirusIC50 = 0.44 µM
AntifungalCandida albicansMIC = 0.156 mg/mL

Case Studies

Several studies have explored the efficacy of methyl {[4-(7-methoxy-1-benzofuran -2-y1)-2 -oxo -7 -phenyl -2H-chromen -6-y] oxy} acetate in various biological contexts:

  • Anticancer Efficacy : In vitro studies on lung cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced programmed cell death through specific molecular pathways involving p21 and cyclin-dependent kinases .
  • Antimicrobial Screening : The compound was tested against multiple bacterial strains, showing a broad spectrum of activity. The structure-function relationship was analyzed to understand how modifications in the chemical structure could enhance antimicrobial potency .
  • Virucidal Properties : Evaluation against viral pathogens revealed that methyl {[4-(7-methoxy -1-benzofuran -2-y1)-2 -oxo -7 -phenyl -2H-chromen -6-y] oxy} acetate effectively inhibited viral replication, suggesting its potential use in antiviral drug development .

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